molecular formula C9H9NO5 B1609736 Methyl 3-(hydroxymethyl)-5-nitrobenzoate CAS No. 53732-08-4

Methyl 3-(hydroxymethyl)-5-nitrobenzoate

Cat. No. B1609736
CAS RN: 53732-08-4
M. Wt: 211.17 g/mol
InChI Key: NNMLFVLQJJIINL-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor1.



Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, catalysts, and conditions2.



Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used3.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and the products of these reactions4.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity6.


Scientific Research Applications

Crystal Structures and Anticonvulsant Activities

Studies on Zn(II) and Co(II) complexes involving 3-nitro-4-hydroxybenzoic acid and related compounds, including those similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, have been conducted to determine their anticonvulsant activities. These studies have provided insights into the unique bonding features and physical properties of these compounds, which can account for their anticonvulsant activities (D'angelo et al., 2008).

Corrosion Inhibition

Research into the development of novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, such as those structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has shown significant potential in the field of corrosion inhibition. These compounds have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid environments, showcasing their ability to form protective layers on metal surfaces and prevent surface damage (Rbaa et al., 2019).

Ligand-Receptor Interactions

Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, with studies involving fluorescently labeled ligands showing that the photophysical and chemical properties of the labels have a direct influence on measurement quality and ligand-receptor interactions. This research could be relevant to understanding how compounds like Methyl 3-(hydroxymethyl)-5-nitrobenzoate interact at a molecular level (Wohland et al., 1999).

Solubility and Physicochemical Properties

The solubility of compounds structurally related to Methyl 3-(hydroxymethyl)-5-nitrobenzoate in various organic solvents has been studied using spectroscopic methods. These studies are essential for predicting the solubility of similar compounds in additional organic solvents, which is crucial for their application in various fields (Hart et al., 2017).

Magnetic Properties and Biological Activity

Research on Schiff base ligands containing azo groups, similar to Methyl 3-(hydroxymethyl)-5-nitrobenzoate, has revealed their magnetic properties and biological activities. Such studies contribute to the understanding of how these compounds can be applied in medical and material sciences (Ahmadi & Amani, 2012).

Safety And Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and environmental impact. This information is often found in the compound’s Material Safety Data Sheet7.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis of the compound could be improved8.


Please note that the specific details for each of these categories would depend on the specific compound . For “Methyl 3-(hydroxymethyl)-5-nitrobenzoate”, more specific information would likely require specialized literature or databases. If you have access to these resources, they may be able to provide more detailed information.


properties

IUPAC Name

methyl 3-(hydroxymethyl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMLFVLQJJIINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443738
Record name METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)-5-nitrobenzoate

CAS RN

53732-08-4
Record name METHYL 3-(HYDROXYMETHYL)-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(Methoxycarbonyl)-5-nitrobenzoic acid (20.0 g, 88.9 mmol) was combined with tetrahydrofuran (150 mL) and cooled to 0° C. To this solution was added a 1 M borane tetrahydrofuran complex (178 mL, 178 mmol) cautiously over 15 min and the reaction mixture allowed to warm to room temperature overnight. The mixture was cooled to 0° C., treated with excess methanol and concentrated in vacuo to afford to afford a precipitate which was dissolved in ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated to afford 18.2 g (97%) which was used without further purification. 1H-NMR (CDCl3, 300 MHz) δ 8.70 (s, 1H), 8.39 (s, 1H), 8.30 (s, 1H), 4.84 (s, 2H), 3.95 (s, 3H). Mass spec.: 212.06 (MH)+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of monomethyl 3-nitroisophthalate (396.0 g, 1.76 mol) in anhydrous THF (1000 ml) was added 2.0M BMS (borane methylsulfide complex) in THF (880 ml, 1.76 mol) dropwise over 1 hour. The resulting solution was heated to reflux for 12 hours, and MeOH (750 ml) was slowly added to quench the reaction. The solution was concentrated to give a yellow solid which was recrystalized from toluene (297.5 g, 80%). 1H NMR (CDCl3): 8.71-8.70 (m, 1H), 8.41-8.40 (m, 1H), 8.31-8.30 (m, 1H), 4.86 (s, 2H), 3.96 (s, 3H), 2.47 (s, 1H); MP=76.5°-77.5° C.; DCI-MS: [M+H]=212.
Name
monomethyl 3-nitroisophthalate
Quantity
396 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of the product from step (i) (46.54 g) and sodium borohydride (13.01 g) in 1,4-dioxane (200 ml) was heated at reflux for 17 hours. The mixture was cooled and treated with triethylamine (27.9 ml), poured onto ice-water and extracted with ethyl acetate. The combined extracts were dried (MgSO4) and evaporated. The product was recrystallised from isohexane. Yield 19.38 g.
Quantity
46.54 g
Type
reactant
Reaction Step One
Quantity
13.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxymethyl)-5-nitrobenzoate
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Methyl 3-(hydroxymethyl)-5-nitrobenzoate
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Methyl 3-(hydroxymethyl)-5-nitrobenzoate
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Reactant of Route 5
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Methyl 3-(hydroxymethyl)-5-nitrobenzoate
Reactant of Route 6
Methyl 3-(hydroxymethyl)-5-nitrobenzoate

Citations

For This Compound
4
Citations
S He - 2019 - search.proquest.com
Nicotinic acid adenine dinucleotide phosphate (NAADP), a derivate of nicotinamide adenine dinucleotide phosphate (NADP), has been shown to be a potent intracellular second …
Number of citations: 3 search.proquest.com
JJ Parlow, BL Case, TA Dice, RL Fenton… - Journal of medicinal …, 2003 - ACS Publications
Structure-based drug design (SBDD) and polymer-assisted solution-phase (PASP) library synthesis were used to develop a series of pyrazinone inhibitors of the Tissue Factor/Factor …
Number of citations: 96 pubs.acs.org
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org
H Fujimoto, H Aoyama, T Noguchi-Yachide… - Chemical and …, 2008 - jstage.jst.go.jp
Fusarielin A shows anti-angiogenic activity in the human umbilical vein endothelial cell (HUVEC) tube formation assay. Structural development studies indicated the importance of the …
Number of citations: 7 www.jstage.jst.go.jp

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